1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a benzodioxole group and a bromobenzyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1,3-benzodioxole and 4-bromobenzyl chloride.
Step 1: The 1,3-benzodioxole is reacted with formaldehyde and a secondary amine to form the benzodioxol-5-ylmethyl intermediate.
Step 2: The intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods: Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product would be the corresponding benzyl derivative.
Substitution: Various substituted piperazines depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems.
Medicine:
- Potential applications in the development of new therapeutic agents, especially in the treatment of neurological disorders.
Industry:
- Could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine may interact with receptors or enzymes, modulating their activity through binding interactions. The benzodioxole moiety could be involved in π-π stacking interactions, while the piperazine ring might engage in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine: Lacks the bromine atom, potentially altering its reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine, which may affect its pharmacokinetics and potency.
Uniqueness:
- The presence of the bromine atom in 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine can significantly influence its chemical reactivity and biological interactions, making it a unique candidate for further research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-17-4-1-15(2-5-17)12-21-7-9-22(10-8-21)13-16-3-6-18-19(11-16)24-14-23-18/h1-6,11H,7-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMPQMJUWBXPIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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